molecular formula C13H18BrNO2 B1280700 tert-Butyl (1-(4-bromophenyl)ethyl)carbamate CAS No. 850363-42-7

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Cat. No. B1280700
CAS RN: 850363-42-7
M. Wt: 300.19 g/mol
InChI Key: KECPRZHCNCDSET-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(4-bromophenyl)ethyl)carbamate” is a chemical compound with the molecular formula C13H18BrNO2 . It is a solid substance at room temperature . The compound has a molecular weight of 300.2 g/mol .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the available resources, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) . The Canonical SMILES is CC(C1=CC=C(C=C1)Br)NC(=O)OC©©C .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 300.19 g/mol . The compound has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has four rotatable bonds .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (1-(4-bromophenyl)ethyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. One notable application is in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) demonstrates a rapid synthetic method for a related compound, highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Application in Organic Synthesis

The compound is used in organic synthesis, particularly in reactions involving lithium alkoxides. Sokeirik et al. (2006) discuss its reaction with ethyl perfluorooctanoate, which did not yield the expected product but led to the discovery of a new reduction pathway (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).

Directed Lithiation

Directed lithiation, a key process in organic synthesis, also utilizes this compound. Smith, El‐Hiti, and Alshammari (2013) describe the directed lithiation of a similar compound, demonstrating its utility in the synthesis of various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Protective Group in Organic Chemistry

This compound acts as a protective group in organic chemistry, particularly in the synthesis of amines. For example, Lebel and Leogane (2005) explored the use of tert-butyl carbamates in a one-pot Curtius rearrangement, proving their efficiency and mildness in the protection of amines (Lebel & Leogane, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 and H413 . Precautionary statements include P264, P270, P273, P301+P312, and P330 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cell lines, thereby affecting cell viability and proliferation . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and neurotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its efficacy and potential side effects. For instance, accumulation in the liver or brain may lead to organ-specific effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECPRZHCNCDSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475162
Record name tert-Butyl [1-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850363-42-7
Record name tert-Butyl [1-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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